ethyl 5-isobutylthiophene-2-carboxylate
Description
ethyl 5-isobutylthiophene-2-carboxylate is a thiophene derivative with a unique structure that includes an ethyl ester group and a 2-methylpropyl substituent. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
ethyl 5-(2-methylpropyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNMHNMDPHNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-isobutylthiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiophene derivatives .
Scientific Research Applications
Organic Synthesis
Ethyl 5-isobutylthiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the production of more complex molecules.
Bromination Reactions
One notable application is in the bromination of thiophene derivatives. Research indicates that ethyl 5-alkylthiophene-2-carboxylates can undergo selective bromination to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates. This process has been optimized to occur in dichloromethane at low temperatures (0-5 °C), resulting in excellent yields without migration or isomerization of alkyl substituents .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Bromination | Dichloromethane, 0-5 °C | High |
Materials Science
In materials science, this compound is explored for its potential in developing organic semiconductors and photovoltaic materials. The thiophene ring structure contributes to the electronic properties necessary for these applications.
Organic Photovoltaics
The compound can be incorporated into polymer blends or small molecule systems to enhance charge transport properties. Studies have shown that thiophene derivatives can improve the efficiency of solar cells through better light absorption and charge mobility.
Pharmacological Applications
This compound has been investigated for its biological activity, particularly in anti-inflammatory and analgesic contexts.
A study examined the anti-inflammatory effects of thiophene derivatives, including this compound, on carrageenan-induced edema in animal models. Results indicated that certain derivatives exhibited moderate analgesic effects, suggesting potential therapeutic applications .
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Anti-inflammatory | Moderate |
| Other Thiophene Derivatives | Analgesic | Weak |
Mechanism of Action
The mechanism of action of ethyl 5-isobutylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-thiophenecarboxylate
- 2-Ethylhexyl 5-bromothiophene-2-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness
ethyl 5-isobutylthiophene-2-carboxylate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .
Biological Activity
Ethyl 5-isobutylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a thiophene ring substituted with an isobutyl group and an ethyl ester, contributing to its unique chemical behavior and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate alkylating agents. This process allows for the introduction of the isobutyl group while maintaining the integrity of the thiophene structure. Various synthetic methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values indicate a promising therapeutic index for further development.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
| MCF-7 (breast cancer) | 40 |
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural disruption.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at Jiwaji University demonstrated that thiophene derivatives, including this compound, exhibited potent antibacterial activity against multidrug-resistant strains .
- Cytotoxicity Assessment : In a separate study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that variations in substituents on the thiophene ring can significantly alter biological activity, suggesting avenues for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
